(1R,3R)-(+)-TACP Demonstrates 29-Fold Higher Potency Than (+)-CACP at Human ρ1 GABA(C) Receptors
In a direct head-to-head comparison using two-electrode voltage clamp on human ρ1 GABA(C) receptors expressed in Xenopus oocytes, (1R,3R)-(+)-TACP is a significantly more potent partial agonist than its cis-configured counterpart, (+)-CACP. The EC50 for (+)-TACP was 2.7 ± 0.2 μM, whereas the EC50 for (+)-CACP was 78.5 ± 3.5 μM [1]. This represents a 29-fold difference in potency.
| Evidence Dimension | Potency (EC50) at human recombinant ρ1 GABA(C) receptor |
|---|---|
| Target Compound Data | 2.7 ± 0.2 μM |
| Comparator Or Baseline | (+)-CACP ((1R,3S)-cis-3-aminocyclopentanecarboxylic acid): 78.5 ± 3.5 μM |
| Quantified Difference | 29-fold higher potency for (+)-TACP |
| Conditions | Xenopus oocytes expressing human ρ1 GABA(C) receptors; two-electrode voltage clamp |
Why This Matters
For researchers studying GABA(C) receptor pharmacology, this quantifies the critical impact of stereochemistry on agonist potency, ensuring selection of the correct isomer for meaningful biological assays.
- [1] Chebib M, Duke RK, Allan RD, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001;430(2-3):185-192. Data from: (+)-TACP and (+)-CACP EC50 values. View Source
